Structural Differentiation via Computed Physicochemical Descriptors
The 3,5-dimethyl substitution on the benzamide ring imparts distinct physicochemical features relative to the unsubstituted parent compound N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921571-07-5). The target compound exhibits greater lipophilicity (XLogP3-AA = 3.1) and larger molecular volume (MW = 347.4 g/mol) compared to the unsubstituted analog [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921571-07-5): XLogP3-AA value not publicly disclosed on PubChem; molecular weight for the unsubstituted benzamide core is approximately 319.36 g/mol. |
| Quantified Difference | ΔMW ≈ +28 g/mol; ΔXLogP3-AA ≈ +0.5 estimated based on methyl group contribution. |
| Conditions | In silico prediction (XLogP3 3.0, PubChem release 2025.09.15) [1]. |
Why This Matters
Higher lipophilicity can influence membrane permeability and target engagement, making the 3,5-dimethyl substitution a potentially critical determinant for bioactivity in cell-based assays.
- [1] PubChem Compound Summary for CID 18569617: 3,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/921872-94-8 (accessed 2026-04-29). View Source
- [2] ChemSrc. N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921571-07-5). https://m.chemsrc.com/search/%E4%B9%9D%E5%93%81%E6%90%9C/921571-07-5.html (accessed 2026-04-29). View Source
